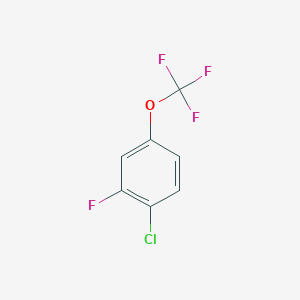

1-Chloro-2-fluoro-4-(trifluoromethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Chloro-2-fluoro-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring.

Vorbereitungsmethoden

The synthesis of 1-Chloro-2-fluoro-4-(trifluoromethoxy)benzene typically involves several steps, including halogenation and trifluoromethoxylation reactions. One common method involves the reaction of 1-chloro-2-fluorobenzene with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Chloro-2-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound is also a suitable substrate for Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-fluoro-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Wirkmechanismus

The mechanism of action of 1-Chloro-2-fluoro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-2-fluoro-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

1-Chloro-4-(trifluoromethoxy)benzene: Lacks the fluorine atom, which may affect its reactivity and biological activity.

2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene: Similar structure but with different substitution patterns, leading to variations in chemical properties and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

1-Chloro-2-fluoro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article delves into its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated and fluorinated benzene ring, with a trifluoromethoxy group that enhances its chemical stability and lipophilicity. These structural characteristics are crucial for its biological activity, particularly in terms of binding to molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethoxy group is known to improve the compound's binding affinity through strong hydrogen bonds and hydrophobic interactions, which can modulate the activity of target proteins, leading to various biochemical effects .

Enzyme Interactions

Research indicates that the compound may interact with various enzymes involved in metabolic pathways. Its ability to influence enzyme activity could have implications in drug development, particularly for conditions where enzyme modulation is beneficial.

Receptor Binding

Studies have suggested that this compound may exhibit binding affinity towards certain receptors, potentially affecting signaling pathways relevant to disease mechanisms. This aspect is critical for understanding its therapeutic potential.

Acute Toxicity

In toxicological studies, the compound has shown a range of effects depending on the exposure route and dosage. For instance, inhalation exposure at high doses has been associated with adverse reproductive effects .

Repeated Exposure

Long-term studies have indicated that repeated oral exposure does not result in severe systemic health effects, although some renal and hepatic changes were observed at elevated doses. A No Observed Adverse Effect Level (NOAEL) was identified at 125 ppm based on kidney effects in animal models .

In Vitro Studies

In vitro assays have demonstrated that this compound can stimulate lymphocyte proliferation at specific concentrations, indicating a potential immunomodulatory effect. The effective concentration producing a threefold increase in proliferation (EC3) was determined to be approximately 31.8% .

In Vivo Studies

A study involving Sprague Dawley rats showed rapid absorption of the compound following oral administration, with peak blood concentrations occurring within one hour . This pharmacokinetic profile suggests potential for systemic therapeutic applications.

Comparative Biological Activity Table

| Study | Effect | Concentration | Outcome |

|---|---|---|---|

| Yuan et al. (1991) | Lymphocyte Proliferation | 31.8% EC3 | Weak sensitization potential |

| Franko et al. (2011) | Topical Application in Mice | 50%, 75%, 100% | SI values: 2.6, 5.3, 5.3 |

| Toxicology Study | Kidney Effects | ≥1000 ppm | Nephrosis observed |

Eigenschaften

IUPAC Name |

1-chloro-2-fluoro-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQWNDHNDYPHRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.